(2-ethyloxolan-2-yl)methanamine
Description
Contextualization within Amine and Oxolane Chemical Research
Amines are a fundamental class of organic compounds that are ubiquitous in nature and central to the chemical industry. Their applications span from pharmaceuticals and agrochemicals to polymers and surfactants. The global amines market was valued at a significant figure, underscoring their industrial importance. nih.gov
The oxolane, or tetrahydrofuran (B95107) (THF), ring is a prevalent structural unit in many natural products and synthetic molecules. THF is a versatile solvent and a key precursor in polymer science. chemicals.co.ukwikipedia.org The combination of an amine and an oxolane ring in one molecule, as seen in (2-ethyloxolan-2-yl)methanamine, creates a scaffold with the potential for diverse chemical interactions and biological activities.
Significance of Tetrahydrofuran-Derived Amines in Synthetic and Applied Chemistry
Tetrahydrofuran-derived amines are valuable intermediates in the synthesis of more complex molecules. The production of amino-containing compounds from biomass, for instance, is a significant area of green chemistry research. Current time information in Singapore. The selective transformation of biomass-derived feedstocks into value-added amines is a key challenge in catalysis. nih.gov The development of efficient synthetic routes to these amines, often involving reductive amination of furan-derived ketones, highlights their importance in creating sustainable chemical processes. nih.gov
In medicinal chemistry, the tetrahydrofuran moiety is recognized for its ability to influence the physicochemical properties of drug candidates, such as solubility and bioavailability. Its incorporation into molecules can lead to favorable interactions with biological targets.
Evolution of Research Interests Pertaining to (2-ethyloxolan-2-yl)methanamine
While direct research on (2-ethyloxolan-2-yl)methanamine is limited, the evolution of research on related aminomethyl-tetrahydrofuran derivatives provides valuable context. Early research often focused on the synthesis and fundamental reactivity of these compounds. More recently, there has been a growing interest in their application as building blocks for bioactive molecules and advanced materials. The development of stereoselective synthetic methods has also been a significant focus, as the stereochemistry of the substituted tetrahydrofuran ring can have a profound impact on biological activity.
Overview of Major Research Domains for the Chemical Compound
Based on the chemistry of its constituent parts, (2-ethyloxolan-2-yl)methanamine and its derivatives are of potential interest in several major research domains:
Medicinal Chemistry: As building blocks for the synthesis of novel therapeutic agents. The amine handle allows for the straightforward introduction of various substituents, enabling the exploration of structure-activity relationships.
Agrochemicals: Similar to medicinal chemistry, the unique structural features could be exploited in the design of new pesticides and herbicides.
Materials Science: The amine functionality allows for its incorporation into polymers, potentially imparting unique properties to the resulting materials. For example, epoxy-amine polymerizations are a well-studied area where such molecules could find application. acs.org
Catalysis: As a ligand for metal catalysts, where the oxygen and nitrogen atoms can coordinate to a metal center, potentially influencing the catalyst's activity and selectivity.
Properties
CAS No. |
37560-70-6 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2-ethyloxolan-2-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-2-7(6-8)4-3-5-9-7/h2-6,8H2,1H3 |
InChI Key |
WPVNVXPMXNQMOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCO1)CN |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyloxolan 2 Yl Methanamine and Its Stereoisomers
Established Synthetic Routes and Transformations
The preparation of racemic (2-ethyloxolan-2-yl)methanamine can be achieved through various conventional synthetic pathways, primarily involving the functionalization of a pre-formed 2-ethyl-2-substituted tetrahydrofuran (B95107).
Reductive Amination Strategies for (2-ethyloxolan-2-yl)methanamine Synthesis
Reductive amination stands as a prominent method for the synthesis of amines. This one-pot reaction typically involves the condensation of a carbonyl compound, in this case, 2-ethyltetrahydrofuran-2-carbaldehyde, with an amine source, followed by the in-situ reduction of the resulting imine or enamine intermediate.
A general approach involves the reaction of 2-ethyltetrahydrofuran-2-carbaldehyde with ammonia (B1221849), followed by reduction. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. For instance, the reductive amination of aldehydes with ammonia using a nickel-aluminum mixed oxide (Ni-AlOx) catalyst under hydrogen pressure has been shown to be effective for producing primary amines. nih.gov While a specific example for 2-ethyltetrahydrofuran-2-carbaldehyde is not detailed in the provided literature, this methodology is broadly applicable to a range of aliphatic aldehydes.
The Leuckart-Wallach reaction, which utilizes formic acid or its derivatives as both the reducing agent and the amine source (in the form of ammonium (B1175870) formate), represents another viable, albeit often high-temperature, method for reductive amination. mdpi.com
| Precursor | Amine Source | Reducing Agent/Catalyst | Product | Reference |
| 2-ethyltetrahydrofuran-2-carbaldehyde | Ammonia | H₂/Ni-AlOx | (2-ethyloxolan-2-yl)methanamine | nih.gov |
| 2-ethyltetrahydrofuran-2-carbaldehyde | Ammonium Formate | Formic Acid | (2-ethyloxolan-2-yl)methanamine | mdpi.com |
Reduction of Nitrile Precursors to (2-ethyloxolan-2-yl)methanamine
An alternative and widely used route to primary amines is the reduction of a corresponding nitrile. In this context, the synthesis of (2-ethyloxolan-2-yl)methanamine would proceed from 2-ethyltetrahydrofuran-2-carbonitrile.
The reduction of nitriles to primary amines can be accomplished using various strong reducing agents. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran is a classic and effective reagent for this transformation. Catalytic hydrogenation is another powerful method, often employing catalysts such as Raney nickel, platinum oxide (Adam's catalyst), or palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields and selectivity.
| Precursor | Reducing Agent/Catalyst | Product |
| 2-ethyltetrahydrofuran-2-carbonitrile | Lithium Aluminum Hydride (LiAlH₄) | (2-ethyloxolan-2-yl)methanamine |
| 2-ethyltetrahydrofuran-2-carbonitrile | H₂/Raney Nickel | (2-ethyloxolan-2-yl)methanamine |
| 2-ethyltetrahydrofuran-2-carbonitrile | H₂/Pd/C | (2-ethyloxolan-2-yl)methanamine |
Multistep Synthetic Pathways Involving Oxolane Ring Formation
The synthesis of (2-ethyloxolan-2-yl)methanamine can also be integrated into a multistep sequence that constructs the tetrahydrofuran ring itself. Such pathways offer flexibility in introducing the required substituents at the desired positions.
One conceptual approach involves the cyclization of a suitably functionalized open-chain precursor. For example, an unsaturated alcohol could undergo an intramolecular cyclization reaction to form the substituted tetrahydrofuran ring. Subsequent functional group manipulations would then lead to the target amine.
Asymmetric Synthesis of Chiral (2-ethyloxolan-2-yl)methanamine
The C2 position of (2-ethyloxolan-2-yl)methanamine is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-(2-ethyloxolan-2-yl)methanamine. The development of synthetic methods to selectively produce one enantiomer over the other is of great importance, as the biological activity of chiral molecules is often stereospecific.
Enantioselective Catalysis in the Construction of the Oxolane Core
A key strategy in asymmetric synthesis is to create the chiral center during the formation of the tetrahydrofuran ring using a chiral catalyst. Various enantioselective methods for the synthesis of substituted tetrahydrofurans have been reported. These methods often involve the cyclization of prochiral substrates in the presence of a chiral catalyst.
For instance, palladium-catalyzed oxidative cyclization of alkenols has been shown to produce substituted tetrahydrofurans. While often yielding racemic mixtures, the use of chiral ligands in conjunction with the palladium catalyst can induce enantioselectivity. nih.govnsf.gov
Another approach involves the enantioselective [3+2] cycloaddition reactions to construct the tetrahydrofuran ring. These reactions, often catalyzed by chiral Lewis acids or organocatalysts, can provide access to highly enantioenriched tetrahydrofuran derivatives.
Diastereoselective Approaches to Amine Functionalization
When a chiral center is already present in the starting material, diastereoselective reactions can be employed to introduce the aminomethyl group with control over the newly formed stereochemistry. For example, if a chiral precursor such as (R)- or (S)-2-ethyltetrahydrofuran-2-carbaldehyde were available, its reductive amination could proceed with a degree of diastereoselectivity, influenced by the existing stereocenter.
Chiral Auxiliary and Ligand-Enabled Synthesis
The creation of the stereogenic center at the C2 position of the oxolane ring in (2-ethyloxolan-2-yl)methanamine necessitates precise control of stereochemistry. Chiral auxiliaries and ligand-enabled asymmetric catalysis are powerful tools for achieving this.
A plausible synthetic route could involve the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, an Evans oxazolidinone auxiliary could be acylated with a precursor to the oxolane ring, followed by a diastereoselective alkylation to introduce the ethyl group. Subsequent transformation of the acyl group to the aminomethyl functionality and cleavage of the auxiliary would yield the desired chiral amine. The diastereoselectivity of such alkylation reactions is often high, as demonstrated in numerous syntheses of chiral building blocks.
Alternatively, transition metal-catalyzed asymmetric synthesis using chiral ligands offers a more atom-economical approach. An asymmetric hydrogenation of a suitable unsaturated precursor, such as an imine or enamine, is a highly efficient method for producing chiral amines. acs.org For example, an iridium or rhodium catalyst complexed with a chiral phosphine (B1218219) ligand, such as those from the BINAP or SEGPHOS families, could be employed for the asymmetric reduction of an appropriately substituted imine. The choice of ligand is crucial and often requires screening to achieve high enantioselectivity.
Another strategy could involve the asymmetric hydroformylation of a suitable olefin precursor to introduce the formyl group, which can then be converted to the amine. The use of scaffolding ligands that reversibly bind to both the substrate and the catalyst can direct the reaction to achieve high regioselectivity and enantioselectivity, even for the formation of challenging quaternary carbon centers.
Table 1: Hypothetical Diastereoselective Alkylation using a Chiral Auxiliary
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Ethyl iodide | NaHMDS | THF | -78 | >95:5 |
| 2 | Ethyl triflate | LiHMDS | Toluene | -78 to 0 | >98:2 |
| 3 | Diethyl sulfate | KHMDS | THF/DMPU | -78 | >90:10 |
This table presents hypothetical data based on typical results for diastereoselective alkylations of chiral enolates found in the literature. The actual results for the synthesis of (2-ethyloxolan-2-yl)methanamine would require experimental verification.
Green Chemistry Principles Applied to (2-ethyloxolan-2-yl)methanamine Synthesis
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. mdpi.com Key areas of focus include the use of safer solvents, maximization of atom economy, and reduction of waste.
Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives is a primary goal of green chemistry. For the synthesis of (2-ethyloxolan-2-yl)methanamine, exploring aqueous or solvent-free reaction conditions would be highly beneficial. For instance, certain catalytic reactions, such as some types of reductive aminations, can be performed in water, which is a non-toxic and non-flammable solvent. nih.gov Biocatalysis, using enzymes like transaminases or amine dehydrogenases, often proceeds in aqueous media under mild conditions and with high stereoselectivity, offering a very green route to chiral amines. nih.govresearchgate.net
Solvent-free, or neat, reactions can also be highly efficient and reduce waste. Mechanochemical methods, where reactions are induced by grinding solid reactants together, can sometimes provide high yields without the need for any solvent. mdpi.com
Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the final product. nih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts.
Waste reduction also involves minimizing the use of reagents, catalysts, and solvents, and avoiding the generation of hazardous substances. The use of highly efficient catalysts that can be used in low loadings and recycled is a key strategy.
Table 2: Comparison of Atom Economy for Different Hypothetical Synthetic Steps
| Reaction Type | Reagents | Desired Product | Byproducts | Atom Economy (%) |
| Catalytic Asymmetric Hydrogenation | Imine, H₂, Chiral Catalyst | Amine | - | ~100 |
| Stoichiometric Reduction | Imine, NaBH₄, Solvent | Amine | Borate salts | < 80 |
| Chiral Auxiliary-based Alkylation | Acylated Auxiliary, Ethyl Iodide, Base | Alkylated Auxiliary | Halide Salt | < 50 (before auxiliary cleavage) |
This table provides a simplified and hypothetical comparison of atom economy for different reaction types that could be employed in the synthesis of (2-ethyloxolan-2-yl)methanamine. The actual values would depend on the specific reagents and conditions used.
Process Intensification and Scale-Up Research for Industrial Academic Application
The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of process intensification and scale-up. pharmasalmanac.comcobaltcommunications.com Process intensification aims to develop smaller, safer, and more energy-efficient processes. pharmafeatures.comcetjournal.it
For the synthesis of a fine chemical like (2-ethyloxolan-2-yl)methanamine, continuous flow chemistry offers significant advantages over traditional batch processing. pharmasalmanac.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. The small internal volume of flow reactors also minimizes the risks associated with handling unstable intermediates.
The scale-up of a chiral synthesis often involves the optimization of catalyst loading, reaction concentration, and purification methods. For catalytic reactions, catalyst recovery and reuse are critical for economic viability. Immobilization of the catalyst on a solid support can facilitate its separation from the reaction mixture and allow for its reuse in continuous processes. nih.gov
In an industrial setting, a thorough understanding of the reaction kinetics, thermodynamics, and potential side reactions is essential for robust and reproducible manufacturing. Process analytical technology (PAT) can be employed for real-time monitoring and control of the process, ensuring consistent product quality.
Chemical Reactivity and Mechanistic Investigations of 2 Ethyloxolan 2 Yl Methanamine
Amine Functionalization Reactions
The primary amine group in (2-ethyloxolan-2-yl)methanamine is a key site for a variety of chemical modifications, enabling the synthesis of a diverse array of derivatives.
The primary amine of (2-ethyloxolan-2-yl)methanamine readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent | Product | Typical Conditions |
|---|---|---|
| Acetyl chloride | N-((2-ethyloxolan-2-yl)methyl)acetamide | Triethylamine, Dichloromethane, 0 °C to rt |
| Benzoyl chloride | N-((2-ethyloxolan-2-yl)methyl)benzamide | Pyridine, 0 °C to rt |
| Acetic anhydride | N-((2-ethyloxolan-2-yl)methyl)acetamide | Neat or with a catalytic amount of acid/base |
The nucleophilic nature of the primary amine allows for alkylation with alkyl halides. However, this reaction can often lead to a mixture of mono- and di-alkylated products. A more controlled method for the synthesis of secondary and tertiary amines is reductive amination. This process involves the initial formation of an imine or enamine by reacting the primary amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction with a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride.
Table 2: Examples of Alkylation and Reductive Alkylation
| Reagent(s) | Product | Method |
|---|---|---|
| Methyl iodide | N-((2-ethyloxolan-2-yl)methyl)-N-methylmethanamine (and over-alkylation products) | Alkylation |
| Acetone, Sodium triacetoxyborohydride | N-((2-ethyloxolan-2-yl)methyl)propan-2-amine | Reductive Alkylation |
(2-ethyloxolan-2-yl)methanamine can condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comresearchgate.net This reversible reaction is typically catalyzed by acid and often requires the removal of water to drive the equilibrium towards the product. nih.gov Imines are valuable intermediates in organic synthesis, for instance, in the synthesis of nitrogen-containing heterocycles. researchgate.net
Table 3: Imine Formation with Various Carbonyl Compounds
| Carbonyl Compound | Imine Product |
|---|---|
| Benzaldehyde | (E)-N-benzylidene-1-(2-ethyloxolan-2-yl)methanamine |
| Cyclohexanone | (E)-N-(cyclohexylidene)-1-(2-ethyloxolan-2-yl)methanamine |
Computational and Theoretical Studies on 2 Ethyloxolan 2 Yl Methanamine
Quantum Chemical Calculations of Molecular Structure and Conformations
Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and energetic landscape of (2-ethyloxolan-2-yl)methanamine. These methods provide a detailed picture of the electronic distribution and the relative stabilities of its different spatial arrangements.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the electron density, molecular orbitals, and thermodynamic stability of (2-ethyloxolan-2-yl)methanamine can be determined. core.ac.ukekb.eg The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical in predicting the molecule's reactivity. The HOMO is typically localized around the amine group, indicating its propensity to act as an electron donor, while the LUMO is distributed across the C-N and C-O bonds, suggesting sites susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower reactivity. For (2-ethyloxolan-2-yl)methanamine, DFT calculations would likely reveal a significant HOMO-LUMO gap, characteristic of saturated heterocyclic amines.
Table 1: Calculated Electronic Properties of (2-ethyloxolan-2-yl)methanamine using DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
| Dipole Moment | 1.8 D |
| Total Energy | -445.9 Hartree |
Note: The data in this table is illustrative and based on typical values for similar molecules, as direct experimental or computational data for this specific compound is not widely available.
Conformational Analysis and Energy Minima Identification
The flexibility of the oxolane ring and the rotation around the C-C and C-N single bonds mean that (2-ethyloxolan-2-yl)methanamine can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements, known as energy minima. By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface can be mapped.
For the oxolane ring, envelope and twist conformations are the most common. The substituents at the C2 position—the ethyl group and the aminomethyl group—will have preferred orientations to minimize steric hindrance. The identification of the global minimum energy conformation is crucial as it represents the most populated structure at thermal equilibrium and is the basis for predicting other molecular properties.
Theoretical Prediction and Validation of Spectroscopic Data
Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimental findings or to aid in the identification of the compound.
Computational NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. globalresearchonline.netresearchgate.net These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, which is in turn influenced by the molecular conformation.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for the Global Minimum Conformation of (2-ethyloxolan-2-yl)methanamine
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
| C(ethyl)-CH₃ | 10.2 | H | 0.95 (t, 3H) |
| C(ethyl)-CH₂ | 30.5 | H | 1.60 (q, 2H) |
| C2 | 75.8 | - | - |
| C3 | 25.1 | H | 1.85 (m, 2H) |
| C4 | 26.3 | H | 1.90 (m, 2H) |
| C5 | 68.4 | H | 3.80 (t, 2H) |
| C(amino)-CH₂ | 45.7 | H | 2.75 (s, 2H) |
| NH₂ | - | H | 1.20 (s, 2H) |
Note: This data is illustrative, based on known chemical shifts for similar structural motifs. Actual values may vary. The labels t, q, m, and s refer to triplet, quartet, multiplet, and singlet, respectively.
Vibrational Frequency Analysis (IR, Raman) and Spectral Assignment
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. core.ac.ukglobalresearchonline.net DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities in the IR and Raman spectra. nih.gov These theoretical predictions aid in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.
For (2-ethyloxolan-2-yl)methanamine, characteristic vibrational frequencies would include N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching of the ethyl and oxolane groups around 2850-3000 cm⁻¹, and C-O-C stretching of the ether linkage in the 1050-1150 cm⁻¹ range. researchgate.net
Table 3: Predicted Major Vibrational Frequencies for (2-ethyloxolan-2-yl)methanamine
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H symmetric stretch | 3350 |
| N-H asymmetric stretch | 3420 |
| C-H asymmetric stretch (ethyl) | 2960 |
| C-H symmetric stretch (ethyl) | 2870 |
| C-O-C asymmetric stretch | 1120 |
| C-N stretch | 1040 |
Note: These are representative frequencies and the actual spectrum would contain many more peaks corresponding to various bending and mixed vibrations.
Reaction Pathway Elucidation and Transition State Analysis
Theoretical chemistry can be used to explore the potential chemical reactions of (2-ethyloxolan-2-yl)methanamine. This involves mapping the potential energy surface for a proposed reaction, identifying the transition state structures, and calculating the activation energies. For example, the ring-opening reactions of the oxolane moiety or reactions involving the primary amine group can be studied.
By locating the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants, the activation energy barrier for the reaction can be determined. This information is vital for understanding the kinetics and mechanism of chemical transformations involving (2-ethyloxolan-2-yl)methanamine. Such studies can predict the feasibility of a reaction under different conditions and guide the design of synthetic routes.
Energetics of Key Synthetic Steps and Transformations
No computational data regarding the energetics of synthetic pathways leading to or involving (2-ethyloxolan-2-yl)methanamine were found. Such studies would typically involve quantum chemical calculations to determine the thermodynamic and kinetic parameters of reaction steps, providing insight into reaction feasibility and efficiency.
Catalytic Cycle Analysis and Intermediates
Information on the catalytic cycles related to the synthesis or transformation of (2-ethyloxolan-2-yl)methanamine is not present in the current body of scientific literature. A computational analysis in this area would focus on the structures and energies of catalyst-substrate complexes, transition states, and intermediates to elucidate reaction mechanisms and catalyst performance.
Solvent Effects on Reactivity and Structure: A Computational Perspective
There are no available computational studies that specifically investigate the influence of different solvents on the reactivity and conformational structure of (2-ethyloxolan-2-yl)methanamine. Research in this area often employs implicit and explicit solvent models to understand how the solvent medium affects reaction rates, equilibria, and the three-dimensional arrangement of the molecule. mdpi.comrsc.orgnih.govrsc.org Such studies can also explore spectroscopic properties in different solvent environments. rsc.orgnih.gov
While general computational methodologies for studying solvent effects, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are well-established for various organic molecules, their specific application to (2-ethyloxolan-2-yl)methanamine has not been reported. mdpi.comrsc.orgnih.govasianresassoc.org These methods allow for the investigation of how solvent polarity and specific solvent-solute interactions can influence molecular properties. mdpi.comrsc.org
Applications of 2 Ethyloxolan 2 Yl Methanamine in Advanced Chemical Synthesis and Materials Science
Role as a Building Block in Complex Organic Synthesis
The inherent reactivity of the primary amine group, coupled with the structural and electronic properties of the 2-substituted oxolane ring, positions (2-ethyloxolan-2-yl)methanamine as a valuable synthon for the construction of intricate molecular architectures.
Precursor for the Synthesis of Novel Heterocyclic Compounds
The primary amine functionality of (2-ethyloxolan-2-yl)methanamine serves as a potent nucleophile, enabling its participation in a wide array of cyclization reactions to form novel heterocyclic compounds. This reactivity is foundational to the synthesis of diverse scaffolds of medicinal and biological interest. For instance, it can react with dicarbonyl compounds, such as 1,3-diketones or their synthetic equivalents, to yield substituted pyridines or pyrimidines. Similarly, condensation with appropriate electrophiles can lead to the formation of various five- and six-membered nitrogen-containing heterocycles. The oxolane moiety, while generally stable, can influence the reactivity and conformational preferences of the resulting heterocyclic systems.
While direct literature on the cyclization reactions of (2-ethyloxolan-2-yl)methanamine is limited, the synthetic utility of analogous 2-aminomethyl-tetrahydrofuran derivatives is well-documented. semanticscholar.org These compounds have been employed as key intermediates in the synthesis of complex natural products and pharmaceutical agents. chemistryviews.org
Table 1: Potential Heterocyclic Scaffolds from (2-ethyloxolan-2-yl)methanamine
| Reactant | Resulting Heterocycle | Potential Significance |
| 1,3-Diketone | Substituted Pyridine | Core structure in many pharmaceuticals |
| β-Ketoester | Dihydropyridinone | Biologically active scaffolds |
| Isothiocyanate | Thiourea derivative (cyclization precursor) | Precursors to thiazoles and other sulfur-containing heterocycles |
| α,β-Unsaturated Ketone | Michael adduct (cyclization precursor) | Intermediate for various nitrogen heterocycles |
This table presents hypothetical reaction outcomes based on the known reactivity of primary amines and is intended for illustrative purposes.
Intermediate in the Preparation of Advanced Fine Chemicals
Beyond the synthesis of heterocycles, (2-ethyloxolan-2-yl)methanamine can serve as a crucial intermediate in the multi-step preparation of advanced fine chemicals. Its primary amine can be readily transformed into a variety of other functional groups, such as amides, sulfonamides, and imines, each offering distinct chemical handles for further molecular elaboration. The polarity imparted by the oxolane ring can also influence the solubility and reactivity of intermediates in a synthetic sequence.
The synthesis of fine chemicals often requires precise control over stereochemistry. If (2-ethyloxolan-2-yl)methanamine is used in its enantiomerically pure form, the inherent chirality can be transferred to the final product, a critical aspect in the synthesis of many active pharmaceutical ingredients.
Utilization in Polymer Chemistry
The dual functionality of (2-ethyloxolan-2-yl)methanamine makes it a promising candidate for applications in polymer chemistry, both as a monomer for the creation of new polymeric materials and as a cross-linking agent to modify the properties of existing polymers.
Monomer for the Synthesis of Specialty Polymeric Materials
The primary amine group of (2-ethyloxolan-2-yl)methanamine can participate in polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature the 2-ethyloxolane moiety as a pendant group, which could impart unique properties such as increased hydrophilicity, altered glass transition temperature, and improved biocompatibility. Such polymers could find applications in specialty coatings, adhesives, and biomedical devices. ontosight.ai
Furthermore, the amine can act as an initiator for the ring-opening polymerization of cyclic esters or other monomers, leading to the formation of block copolymers with tailored architectures and properties. rsc.org The presence of the cyclic ether in the monomer structure is a notable feature. While the tetrahydrofuran (B95107) ring itself is relatively stable, its derivatives can be involved in ring-opening polymerization under certain catalytic conditions, although this is less common for substituted oxolanes compared to less stable cyclic ethers like oxiranes. researchgate.netresearchgate.net
Table 2: Potential Polymer Architectures Incorporating (2-ethyloxolan-2-yl)methanamine
| Polymerization Method | Co-monomer/Reactant | Resulting Polymer Type | Potential Properties |
| Polycondensation | Diacyl Chloride | Polyamide | Modified thermal properties, increased polarity |
| Polyaddition | Diisocyanate | Polyurea | Enhanced hydrogen bonding, potentially elastomeric |
| Ring-Opening Polymerization | Lactide | Block Copolymer | Biocompatible and biodegradable segments |
This table outlines potential polymerization strategies and is based on the known reactivity of primary amines.
Cross-linking Agent in Polymer Network Formation
The ability of the primary amine to react with various functional groups makes (2-ethyloxolan-2-yl)methanamine a potential cross-linking agent for creating three-dimensional polymer networks. nih.gov For example, it can react with polymers containing electrophilic groups such as epoxides, isocyanates, or activated esters. This cross-linking process can significantly enhance the mechanical strength, thermal stability, and solvent resistance of the base polymer. rsc.org
The introduction of the 2-ethyloxolane group through the cross-linking process could also be used to tailor the surface properties of materials, for instance, by increasing their hydrophilicity or providing sites for further functionalization. The choice of cross-linking agent is critical in determining the final properties of the polymer network, and the unique structure of (2-ethyloxolan-2-yl)methanamine offers a novel option for materials scientists. chemicalbook.com
Application as a Ligand or Chiral Auxiliary in Catalysis Research
In the field of asymmetric catalysis, the development of new chiral ligands and auxiliaries is paramount for the synthesis of enantiomerically pure compounds. uwindsor.ca The structure of (2-ethyloxolan-2-yl)methanamine, particularly if the stereocenter at the 2-position of the oxolane ring is resolved, makes it a promising candidate for such applications.
If synthesized in an enantiomerically pure form, (2-ethyloxolan-2-yl)methanamine can serve as a chiral auxiliary. thermofisher.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and ideally recovered. The nitrogen atom of the aminomethyl group provides a convenient attachment point for acylating a substrate, and the chiral oxolane ring can then effectively shield one face of the molecule, directing the approach of a reagent to the opposite face.
Furthermore, the aminomethyl group and the oxygen atom of the oxolane ring can act as a bidentate ligand, coordinating to a metal center. nih.gov If the ligand is chiral, the resulting metal complex can be a powerful catalyst for a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. nih.govresearchgate.net The ethyl group at the 2-position would provide steric bulk that can influence the stereochemical outcome of the catalyzed reaction.
Table 3: Potential Catalytic Applications of Chiral (2-ethyloxolan-2-yl)methanamine
| Application | Role | Potential Reaction | Metal |
| Asymmetric Synthesis | Chiral Auxiliary | Diastereoselective alkylation | N/A |
| Asymmetric Catalysis | Chiral Ligand | Asymmetric Hydrogenation | Rhodium, Iridium |
| Asymmetric Catalysis | Chiral Ligand | Asymmetric Allylic Alkylation | Palladium |
| Asymmetric Catalysis | Chiral Ligand | Asymmetric Michael Addition | Copper, Nickel |
This table highlights potential applications in catalysis, assuming the availability of enantiomerically pure (2-ethyloxolan-2-yl)methanamine.
Asymmetric Catalysis Employing (2-ethyloxolan-2-yl)methanamine Derivatives
The development of chiral ligands from readily available starting materials is a cornerstone of asymmetric catalysis. Derivatives of (2-ethyloxolan-2-yl)methanamine are attractive candidates for this purpose due to the inherent chirality of the tetrahydrofuran ring. The primary amine functionality provides a convenient handle for elaboration into more complex ligand architectures, such as Schiff bases, amides, or phosphine-containing moieties. These ligands can then be coordinated to a metal center to create a chiral environment, enabling enantioselective transformations.
Research into structurally similar chiral 1,2-amino alcohols and their derivatives has demonstrated their efficacy as ligands in a variety of asymmetric reactions. For instance, chiral ligands derived from amino alcohols have been successfully employed in the enantioselective addition of diethylzinc (B1219324) to aldehydes. While direct studies on (2-ethyloxolan-2-yl)methanamine in this context are not widely published, the principles established with analogous systems suggest its potential. The ethyl group at the C2 position would be expected to exert a specific steric influence on the catalytic pocket, potentially leading to high levels of enantioselectivity for certain substrates.
Table 1: Potential Asymmetric Reactions Utilizing (2-ethyloxolan-2-yl)methanamine-Derived Ligands
| Reaction Type | Potential Ligand Class | Metal Catalyst | Anticipated Outcome |
| Asymmetric Aldol Reaction | Chiral Oxazolidinones | Boron or Titanium | Enantioselective C-C bond formation |
| Enantioselective Hydrogenation | Chiral Phosphine (B1218219) Ligands | Rhodium or Ruthenium | Production of chiral alcohols or amines |
| Asymmetric Michael Addition | Chiral Schiff Base Ligands | Copper or Nickel | Enantioselective 1,4-addition to α,β-unsaturated systems |
Development of Transition Metal Complexes for Specific Chemical Transformations
The amine functionality of (2-ethyloxolan-2-yl)methanamine allows for its use as a ligand in the formation of transition metal complexes. These complexes can be designed for a range of specific chemical transformations beyond asymmetric catalysis. The denticity of the ligand can be tuned through chemical modification. For example, derivatization of the amine to include other donor atoms, such as phosphine or hydroxyl groups, can create bidentate or tridentate ligands. These multidentate ligands can form stable complexes with various transition metals, including palladium, rhodium, and copper.
The resulting metal complexes can be tailored for applications such as cross-coupling reactions, hydrogenations, and oxidations. The steric and electronic properties of the (2-ethyloxolan-2-yl)methanamine-derived ligand would play a crucial role in the reactivity and selectivity of the metal center. The ethyl group, for instance, can influence the coordination geometry and the accessibility of the metal's active site.
Table 2: Examples of Transition Metal Complexes with Structurally Similar Amino-Oxolane Ligands
| Ligand Type | Metal Center | Complex Structure | Potential Application |
| N,O-bidentate ligand | Palladium(II) | Square planar | Suzuki or Heck cross-coupling reactions |
| P,N-bidentate ligand | Rhodium(I) | Chiral diphosphine analog | Asymmetric hydrogenation of olefins |
| N-monodentate ligand | Copper(I) | Tetrahedral | Atom transfer radical polymerization (ATRP) |
Contributions to Agrochemical and Industrial Chemical Development (excluding biological efficacy)
In the realm of agrochemical and industrial chemical development, (2-ethyloxolan-2-yl)methanamine can serve as a valuable synthetic intermediate. Its bifunctional nature—a primary amine and a cyclic ether—allows for its incorporation into a wide array of larger, more complex molecules. The tetrahydrofuran motif is a structural feature present in a number of commercial products, and the ability to introduce this moiety with a reactive handle (the aminomethyl group) is synthetically advantageous.
For example, in the synthesis of novel herbicides or fungicides, (2-ethyloxolan-2-yl)methanamine could be used to introduce a specific side chain that modulates the physical properties of the final compound, such as its solubility or stability, without directly contributing to its biological mode of action. The chirality of the molecule can also be leveraged to access specific stereoisomers of a target agrochemical, which can be important for meeting regulatory requirements and optimizing manufacturing processes.
In industrial applications, this compound could be a precursor for the synthesis of specialized polymers or performance chemicals. The primary amine can be used as a monomer in polymerization reactions or as a curing agent for epoxy resins. The tetrahydrofuran ring can impart flexibility and improved solvent compatibility to the resulting materials.
Advanced Analytical Methodologies for Research on 2 Ethyloxolan 2 Yl Methanamine
High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Multi-Dimensional NMR Spectroscopy (e.g., 2D-NOESY, HSQC, HMBC)
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools for unambiguously assigning the complex proton and carbon spectra of (2-ethyloxolan-2-yl)methanamine.
Heteronuclear Single Quantum Coherence (HSQC) : This 2D NMR experiment correlates the chemical shifts of protons directly bonded to carbons. columbia.edulibretexts.org It is significantly more sensitive than a standard 1D carbon spectrum. columbia.edu In the HSQC spectrum of (2-ethyloxolan-2-yl)methanamine, cross-peaks would confirm the direct connections between protons and their attached carbon atoms within the ethyloxolane ring and the methanamine side chain. libretexts.org
Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds. libretexts.orgcolumbia.edu This provides critical connectivity information, helping to piece together the molecular skeleton. columbia.edu For (2-ethyloxolan-2-yl)methanamine, HMBC spectra would reveal correlations between the protons on the ethyl group and the quaternary carbon of the oxolane ring, as well as between the aminomethyl protons and the same quaternary carbon. The intensity of these cross-peaks is dependent on the coupling constant, and for optimal signal-to-noise, experiments can be optimized for different coupling constant ranges. columbia.edu
2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY) : This technique is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. For (2-ethyloxolan-2-yl)methanamine, NOESY can help to determine the relative stereochemistry of the substituents on the oxolane ring by observing through-space interactions between the protons of the ethyl group and the protons on the ring.
| NMR Technique | Information Provided | Application to (2-ethyloxolan-2-yl)methanamine |
| HSQC | Direct one-bond proton-carbon correlations. libretexts.org | Confirms which protons are attached to which carbons in the molecule. |
| HMBC | Long-range (2-3 bond) proton-carbon correlations. columbia.edu | Elucidates the connectivity of the ethyl group and the methanamine to the oxolane ring. |
| 2D-NOESY | Through-space proton-proton correlations. researchgate.net | Determines the spatial proximity of protons, aiding in stereochemical assignments. |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful analytical tool for the characterization, screening, and quantification of a wide range of compounds. nih.gov It provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govnih.gov
For (2-ethyloxolan-2-yl)methanamine, HRMS would be used to:
Determine the Precise Molecular Weight : By measuring the mass-to-charge ratio (m/z) with high accuracy, the elemental formula of the parent ion can be confidently determined. nih.gov
Analyze Fragmentation Patterns : When coupled with techniques like electron ionization (EI), HRMS can provide detailed information about the fragmentation of the molecule. The fragmentation pattern of (2-ethyloxolan-2-yl)methanamine would be expected to show characteristic losses of the ethyl group, the aminomethyl group, and fragments arising from the opening of the oxolane ring. Analyzing these fragments helps to confirm the proposed structure.
| HRMS Data Point | Significance for (2-ethyloxolan-2-yl)methanamine |
| Accurate Mass of Molecular Ion | Confirms the elemental composition (C7H15NO). |
| Major Fragment Ions | Provides evidence for the presence of the ethyl group, aminomethyl group, and the oxolane ring structure. |
Chromatographic Methods for Enantiomeric Excess and Diastereomeric Ratio Determination
Since (2-ethyloxolan-2-yl)methanamine possesses a chiral center at the C2 position of the oxolane ring, it is crucial to have methods to separate and quantify the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation of enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov
For the analysis of (2-ethyloxolan-2-yl)methanamine, a suitable chiral HPLC method would involve:
Selection of a Chiral Stationary Phase : Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including amines. nih.govresearchgate.net Cyclofructan-based columns have also shown excellent selectivity for primary amines. chromatographyonline.com
Optimization of the Mobile Phase : The composition of the mobile phase, including the organic modifier (e.g., ethanol, isopropanol) and any additives (e.g., acids, bases), is critical for achieving good resolution between the enantiomers. researchgate.netchromatographyonline.com
| HPLC Parameter | Considerations for (2-ethyloxolan-2-yl)methanamine |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak) or cyclofructan-based columns. nih.govchromatographyonline.com |
| Mobile Phase | Normal-phase (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol) with appropriate additives. chromatographyonline.com |
| Detector | UV detector (if the compound or a derivative absorbs UV light) or a mass spectrometer. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating volatile compounds. mdpi.com For non-volatile or highly polar compounds like amines, derivatization is often necessary to improve their volatility and chromatographic behavior. jfda-online.com
To analyze the enantiomers of (2-ethyloxolan-2-yl)methanamine by GC-MS:
Derivatization : The primary amine group can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. researchgate.net
GC Separation : The resulting diastereomeric derivatives are then separated on a capillary GC column. nih.gov
MS Detection : The mass spectrometer serves as a sensitive and selective detector, providing mass information for the separated diastereomers and confirming their identity. nih.gov
| Derivatization Approach | Example Reagent | Analytical Advantage |
| Formation of Diastereomers | Chiral acylating agents (e.g., Mosher's acid chloride) or chiral chloroformates. | Allows separation on a standard achiral GC column. researchgate.net |
X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives
X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. mdpi.com While obtaining suitable crystals of the parent amine might be challenging, forming a crystalline derivative can facilitate this analysis.
The process involves:
Synthesis of a Crystalline Derivative : The (2-ethyloxolan-2-yl)methanamine can be reacted with a suitable achiral or chiral reagent to form a solid derivative that readily crystallizes. Examples include salts with organic acids or amides formed with aromatic carboxylic acids.
Single Crystal Growth : Slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution are common methods for growing single crystals of the derivative suitable for X-ray diffraction.
Data Collection and Structure Refinement : The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected. nih.govmdpi.com This data is then used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the absolute configuration if a chiral reference is present. mdpi.commdpi.com
| Crystallographic Parameter | Information Obtained |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. mdpi.com |
| Space Group | The symmetry of the crystal lattice. mdpi.com |
| Atomic Coordinates | The precise position of each atom in the molecule, defining its 3D structure. |
| Absolute Configuration | Can often be determined if a heavy atom is present or if anomalous dispersion is used. |
Application of Spectroscopic and Chromatographic Techniques for Reaction Kinetics and Mechanism Studies
The study of reaction kinetics and the elucidation of reaction mechanisms for a compound like (2-ethyloxolan-2-yl)methanamine would rely heavily on a combination of spectroscopic and chromatographic techniques. These methods allow for real-time monitoring of reactant consumption and product formation, as well as the identification of any transient intermediates.
Spectroscopic Techniques for Reaction Monitoring:
Spectroscopic methods are invaluable for obtaining kinetic data by monitoring changes in the concentration of reactants, products, or intermediates over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for tracking the progress of a reaction. By integrating the signals corresponding to specific protons or carbons in the starting material and product, one can determine their relative concentrations at various time points. For instance, in a hypothetical N-alkylation reaction of (2-ethyloxolan-2-yl)methanamine, the disappearance of the -CH₂NH₂ signal and the appearance of a new signal corresponding to the N-alkylated product could be monitored.
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy is particularly useful for in-situ reaction monitoring. The vibrational frequencies of functional groups are sensitive to their chemical environment. For example, the N-H stretching vibrations of the primary amine in (2-ethyloxolan-2-yl)methanamine could be monitored to follow its consumption during a reaction.
Chromatographic Techniques for Separation and Quantification:
Chromatography is essential for separating the components of a reaction mixture, allowing for their individual quantification.
Gas Chromatography (GC): For volatile compounds, GC is an excellent technique for kinetic analysis. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative data on the concentrations of reactants and products. A typical application would involve taking aliquots from the reaction mixture at different times, quenching the reaction, and analyzing the samples by GC.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For (2-ethyloxolan-2-yl)methanamine and its potential derivatives, a reverse-phase HPLC method could be developed. Using a UV detector (if the compounds have a chromophore) or a mass spectrometer (LC-MS), one can separate and quantify the components of the reaction mixture.
Elucidating Reaction Mechanisms:
To understand the mechanism of a reaction involving (2-ethyloxolan-2-yl)methanamine, the identification of intermediates and byproducts is crucial.
Gas Chromatography-Mass Spectrometry (GC-MS): This combination is powerful for identifying volatile intermediates and byproducts. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, aiding in its structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile intermediates, LC-MS is the technique of choice. It provides separation and mass information, which is critical for identifying transient species in the reaction pathway.
Hypothetical Research Findings and Data Tables:
To illustrate how these techniques would be applied, consider a hypothetical study on the kinetics of a reaction involving (2-ethyloxolan-2-yl)methanamine. The data that would be generated could be presented in tables as follows:
Table 1: Hypothetical HPLC Data for a Reaction of (2-ethyloxolan-2-yl)methanamine
| Time (minutes) | Concentration of (2-ethyloxolan-2-yl)methanamine (M) | Concentration of Product (M) |
| 0 | 0.100 | 0.000 |
| 10 | 0.085 | 0.015 |
| 20 | 0.072 | 0.028 |
| 30 | 0.061 | 0.039 |
| 60 | 0.037 | 0.063 |
| 90 | 0.022 | 0.078 |
| 120 | 0.013 | 0.087 |
This interactive table allows for the visualization of concentration changes over time, which is fundamental for determining reaction rates.
Table 2: Hypothetical GC-MS Data for Identification of Reaction Components
| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) |
| 5.2 | (2-ethyloxolan-2-yl)methanamine | 115, 98, 86, 70 |
| 8.5 | Hypothetical Product A | 157, 142, 114 |
| 10.1 | Hypothetical Intermediate B | 130, 112, 84 |
This interactive table showcases how GC-MS data would be used to identify the various species present in a reaction mixture, providing insights into the reaction mechanism.
By systematically applying these advanced analytical methodologies, researchers can gain a comprehensive understanding of the reaction kinetics and mechanisms of chemical compounds such as (2-ethyloxolan-2-yl)methanamine.
Emerging Research Directions and Future Outlook for 2 Ethyloxolan 2 Yl Methanamine
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and sustainable synthetic routes is a cornerstone of modern organic chemistry. For (2-ethyloxolan-2-yl)methanamine and its analogs, research is anticipated to move beyond traditional multi-step procedures, which may involve hazardous reagents and generate significant waste. Future synthetic strategies are likely to focus on principles of green chemistry, such as atom economy and the use of environmentally benign solvents and catalysts.
One promising avenue is the diastereoselective synthesis of highly substituted tetrahydrofurans. A study on related compounds has demonstrated the preparation of amino- and pyrrolidino-tetrahydrofurans with a high degree of stereocontrol. This was achieved through the reductive amination of pre-functionalized 4-oxofurans, which were synthesized via an oxa-Michael/Dieckmann annulation. researchgate.net This methodology allows for the creation of complex molecular scaffolds with multiple stereocenters, a crucial feature for applications in medicinal chemistry.
| Starting Material | Key Reaction Type | Advantage | Reference |
| Cinnamate esters | Oxa-Michael/Dieckmann annulation, Reductive amination | Diastereoselective, Gram-scale synthesis | researchgate.net |
| [2-(1-ethoxyethoxy)methyl]propylene oxide | Ring-opening, Sulfonylation, Substitution | Avoids hazardous reagents (e.g., sodium azide), Scalable | google.com |
Discovery of New Catalytic Applications and Systems
The inherent structural features of (2-ethyloxolan-2-yl)methanamine, namely the presence of a Lewis basic nitrogen atom and an oxygen-containing heterocyclic ring, suggest its potential as a ligand in catalysis. While direct catalytic applications of this specific compound are yet to be extensively reported, the broader family of substituted tetrahydrofurans is being explored in various catalytic systems.
The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a green solvent in organic reactions, such as Grignard reactions and Suzuki-Miyaura cross-coupling reactions, points to the favorable properties of the tetrahydrofuran (B95107) scaffold. researchgate.net Its derivation from renewable resources and low water solubility facilitate its recovery and reuse, aligning with the principles of sustainable chemistry. researchgate.net This established utility of a related compound underscores the potential for (2-ethyloxolan-2-yl)methanamine and its derivatives to act not just as solvents but also as ligands that can influence the efficiency and selectivity of catalytic processes. Future research may focus on designing chiral variants of (2-ethyloxolan-2-yl)methanamine for use in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.
Integration into Cutting-Edge Materials Science and Engineering
The unique combination of a flexible heterocyclic ring and a reactive primary amine group makes (2-ethyloxolan-2-yl)methanamine an intriguing building block for novel materials. The amine functionality provides a reactive handle for polymerization or for grafting onto surfaces, while the oxolane ring can influence the physical and chemical properties of the resulting material, such as solubility, thermal stability, and polarity.
Research into the integration of similar heterocyclic structures into polymers has shown promise. For instance, the development of highly substituted aminotetrahydropyrans via sequential C–H functionalization opens up possibilities for creating complex polymer architectures. nih.gov Such strategies could be adapted to incorporate (2-ethyloxolan-2-yl)methanamine into polymers, leading to materials with tailored properties for applications ranging from drug delivery systems to advanced coatings and membranes. The ability to precisely control the substitution pattern on the heterocyclic ring would allow for fine-tuning of the material's characteristics.
| Potential Application Area | Key Feature of (2-ethyloxolan-2-yl)methanamine |
| Polymer Synthesis | Reactive primary amine for polymerization/grafting |
| Drug Delivery | Biocompatibility and tunable polarity from the oxolane ring |
| Advanced Coatings | Adhesion and surface modification properties |
Interdisciplinary Research Opportunities in Chemical Sciences Involving the Compound
The versatility of the (2-ethyloxolan-2-yl)methanamine scaffold lends itself to a wide array of interdisciplinary research endeavors, particularly at the interface of chemistry and biology. The synthesis of substituted tetrahydrofuran derivatives as potential HIV-1 protease inhibitors is a prime example of such collaborative efforts. rsc.org In these studies, the tetrahydrofuran moiety is designed to interact with the active site of the enzyme, highlighting the potential of this class of compounds in drug discovery. rsc.org
The development of novel anti-mycobacterial agents based on pyrazolo[1,5-a]pyrimidines, where different amine side chains are explored, further illustrates the importance of amine-containing fragments in medicinal chemistry. semanticscholar.org The structural motifs present in (2-ethyloxolan-2-yl)methanamine could be incorporated into new drug candidates targeting a range of diseases.
Furthermore, the synthesis of substituted chalcones through guided-inquiry experiments for undergraduate students showcases how the exploration of novel compounds can be integrated into chemical education. researchgate.net Such projects not only provide valuable research experience but also contribute to the broader understanding of structure-activity relationships.
Q & A
Q. What synthetic routes are available for (2-ethyloxolan-2-yl)methanamine, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves ring-opening of tetrahydrofuran derivatives or alkylation of primary amines. For example, a similar compound, (4,4-difluorooxolan-2-yl)methanamine, was synthesized via fluorinated tetrahydrofuran intermediates . To optimize efficiency:
- Use catalytic agents (e.g., Pd/C or Grignard reagents) to enhance yield.
- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
- Adjust solvent polarity (e.g., dichloromethane for non-polar intermediates) to control reaction kinetics.
Q. What key physicochemical properties should be prioritized during initial characterization?
- Methodological Answer : Focus on:
- Solubility : Methanamine derivatives exhibit varying solubility in polar solvents (e.g., N,N-dimethylformamide, pyridine) depending on substituents. Experimental data for methanamine in benzonitrile at 298 K (mole fraction: 0.012–0.15) can guide solvent selection .
- Boiling Point : Estimated via computational tools (e.g., EPI Suite) if experimental data are unavailable. For ethyl-substituted analogs, values range between 150–200°C .
- Stability : Conduct accelerated degradation studies under varying pH (e.g., 1–13) and temperature (25–60°C) to assess hydrolytic stability.
Q. How can spectroscopic techniques (IR, NMR) validate the structure of (2-ethyloxolan-2-yl)methanamine?
- Methodological Answer :
- IR Spectroscopy : Compare with reference spectra of structurally similar compounds (e.g., Ethylamine, 2-(2-methoxyethoxy)-). Key peaks include N-H stretching (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) from the oxolane ring .
- NMR : Use ¹H-NMR to confirm ethyl and oxolane substituents. For example, the ethyl group’s triplet signal (δ 1.2–1.5 ppm) and oxolane protons (δ 3.5–4.0 ppm) .
Advanced Research Questions
Q. How can contradictions in spectral data between experimental and computational models be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental IR/NMR data with density functional theory (DFT)-calculated spectra. Discrepancies in peak positions (e.g., ±10 cm⁻¹ in IR) may arise from solvent effects or instrumental calibration .
- Parameter Adjustment : Refine computational models using solvent correction terms (e.g., PCM for polar solvents) .
- Collaborative Analysis : Use multi-lab validation to isolate instrument-specific variability (e.g., FTIR vs. dispersive IR instruments) .
Q. What experimental designs assess the compound’s stability under oxidative or hydrolytic conditions?
- Methodological Answer :
- Oxidative Stability : Expose the compound to H₂O₂ (3–30% v/v) at 25–40°C, monitoring degradation via HPLC-MS. Track byproducts like oxaziridines .
- Hydrolytic Stability : Use buffer solutions (pH 1–13) at 37°C. For example, methanamine derivatives in acidic conditions (pH 2) may form ammonium salts, altering solubility .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data .
Q. How can in vitro models evaluate the biological activity of (2-ethyloxolan-2-yl)methanamine derivatives?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement (e.g., serotonin or dopamine receptors) to assess affinity. For analogs like 2-methoxyamphetamine, IC₅₀ values were determined using rat brain tissues .
- Antimicrobial Screening : Follow protocols from studies on 1-(5-methylpyrazin-2-yl)methanamine derivatives, testing against Gram-positive/negative bacteria via MIC assays .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental solubility values?
- Methodological Answer :
- Source Identification : Check purity (>95% via GC-MS) and crystallinity (XRD), as impurities or polymorphs alter solubility .
- Thermodynamic Modeling : Use the UNIFAC method to account for solute-solvent interactions (e.g., hydrogen bonding in pyridine vs. benzonitrile) .
- Experimental Replication : Repeat measurements under controlled humidity (e.g., <5% RH) to minimize hygroscopic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
